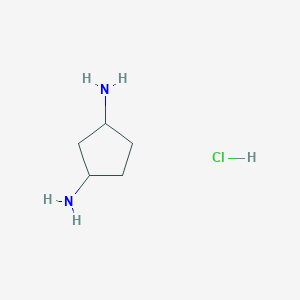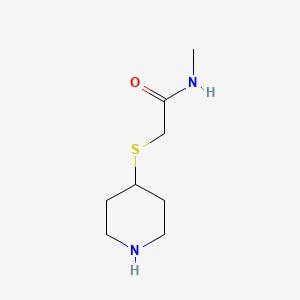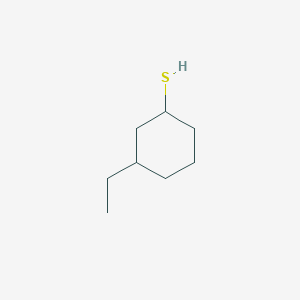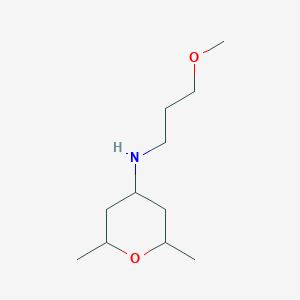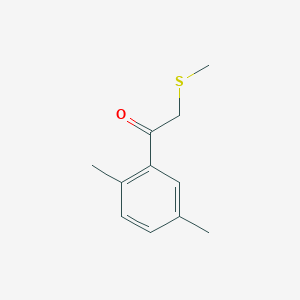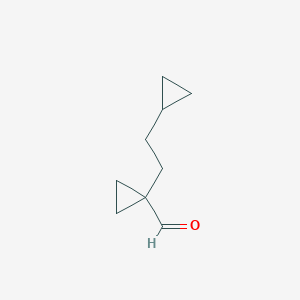
3-(2-Bromophenyl)-4-methylthiolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-4-methylthiolan-3-ol is an organic compound that features a bromophenyl group attached to a thiolan ring with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-4-methylthiolan-3-ol typically involves the bromination of phenyl derivatives followed by the formation of the thiolan ring. One common method is the electrophilic bromination of phenol to introduce the bromine atom at the ortho position. This is followed by the formation of the thiolan ring through a series of cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The cyclization to form the thiolan ring can be achieved using catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromophenyl)-4-methylthiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2-Bromophenyl)-4-methylthiolan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenyl)-4-methylthiolan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thiolan ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenol: A simpler brominated phenol derivative.
4-Methylthiophenol: A thiophenol derivative with a methyl group.
3-(2-Chlorophenyl)-4-methylthiolan-3-ol: A similar compound with a chlorine atom instead of bromine.
Uniqueness
3-(2-Bromophenyl)-4-methylthiolan-3-ol is unique due to the presence of both a bromophenyl group and a thiolan ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13BrOS |
|---|---|
Poids moléculaire |
273.19 g/mol |
Nom IUPAC |
3-(2-bromophenyl)-4-methylthiolan-3-ol |
InChI |
InChI=1S/C11H13BrOS/c1-8-6-14-7-11(8,13)9-4-2-3-5-10(9)12/h2-5,8,13H,6-7H2,1H3 |
Clé InChI |
OIVXUUCTGCLMCD-UHFFFAOYSA-N |
SMILES canonique |
CC1CSCC1(C2=CC=CC=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)

![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)
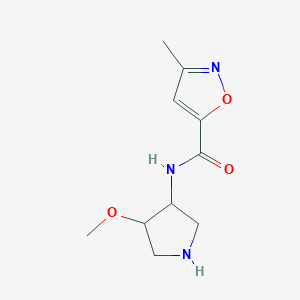
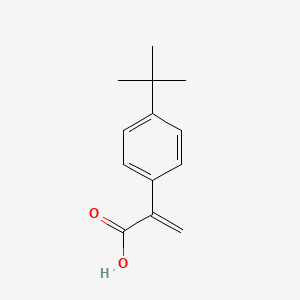
![4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13223958.png)
